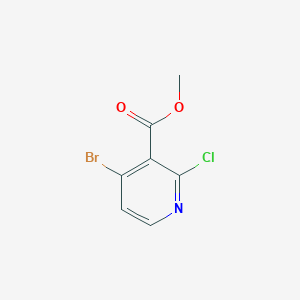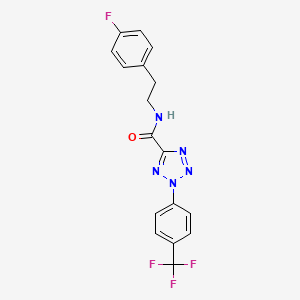
Methyl 4-bromo-2-chloropyridine-3-carboxylate
概要
説明
Methyl 4-bromo-2-chloropyridine-3-carboxylate is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
作用機序
Target of Action
Many pyridine derivatives are known to interact with various receptors in the body. For example, some compounds have been found to block the bradykinin B2 receptor, which provides therapeutic benefit in conditions like hereditary angioedema .
Mode of Action
The mode of action would depend on the specific target of the compound. If it acts as a receptor antagonist like the example above, it would bind to the receptor and prevent its activation by endogenous ligands .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. In the case of a bradykinin B2 receptor antagonist, the bradykinin pathway would be affected, potentially reducing inflammation and pain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its chemical structure. Pyridine derivatives, for example, are often well absorbed and can be metabolized by the liver .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For a receptor antagonist, the result could be a decrease in the physiological effects mediated by that receptor .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure, its ability to interact with its target, and its susceptibility to metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-chloropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of pyridine derivatives, followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride. The esterification step involves the reaction of the resulting acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 4-bromo-2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Coupling reactions produce biaryl compounds.
- Reduction reactions result in amine or alcohol derivatives.
科学的研究の応用
Methyl 4-bromo-2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
類似化合物との比較
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- Methyl 5-bromo-2-chloronicotinate
- Methyl 6-chloropyridine-3-carboxylate
Comparison: Methyl 4-bromo-2-chloropyridine-3-carboxylate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which allows for diverse chemical reactivity. Compared to similar compounds, it offers a broader range of substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
methyl 4-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITBMOURWDPXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2963849.png)

![Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2963853.png)
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963855.png)

![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)
![3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide](/img/structure/B2963859.png)
![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)
![5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2963864.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)


![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)
